2-Bromo-1,1,1-trifluoro-3-methylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoro-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPGBRVDWFPISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349717-96-9 | |
| Record name | 2-bromo-1,1,1-trifluoro-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 1,1,1 Trifluoro 3 Methylbutane
Precursor-Based Halogenation Strategies
The most direct and plausible routes to 2-bromo-1,1,1-trifluoro-3-methylbutane involve the use of readily available precursors. These strategies include the direct bromination of a suitable alkane or the conversion of a functional group on the butane (B89635) chain to a bromide.
Direct Bromination Approaches
Direct bromination of an alkane typically proceeds via a free-radical mechanism. This approach would involve the reaction of 1,1,1-trifluoro-3-methylbutane with a brominating agent, often initiated by UV light or a radical initiator. The regioselectivity of this reaction is dependent on the stability of the resulting radical intermediate. In the case of 1,1,1-trifluoro-3-methylbutane, the tertiary C-H bond at the 3-position would be the most likely site of initial radical formation. However, the electron-withdrawing nature of the trifluoromethyl group can influence the stability of adjacent radicals, potentially leading to a mixture of products. A common reagent for such transformations is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals, favoring allylic or benzylic bromination, but can also be used for alkane bromination under the right conditions.
A hypothetical direct bromination is presented below:
Reaction Scheme: CF3-CH2-CH(CH3)2 + Br2 --(UV light)--> CF3-CHBr-CH(CH3)2 + HBr
Due to the challenges in controlling selectivity, this method is often less preferred than functional group interconversion for the synthesis of specific isomers.
Indirect Synthesis via Functional Group Interconversion
A more controlled and widely employed strategy for the synthesis of this compound is through the conversion of a pre-existing functional group, most commonly a hydroxyl group. The commercially available precursor, 1,1,1-trifluoro-3-methylbutan-2-ol (B1312800), serves as an ideal starting material for this approach. The conversion of an alcohol to an alkyl bromide can be achieved using several well-established reagents.
One common method is the use of phosphorus tribromide (PBr₃). This reaction typically proceeds with inversion of stereochemistry if the alcohol is chiral and is effective for primary and secondary alcohols. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the activation of the alcohol by PBr₃, followed by nucleophilic attack of the bromide ion. masterorganicchemistry.com
Another powerful method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). wikipedia.orgnrochemistry.com This reaction also proceeds via an Sₙ2 mechanism for primary and secondary alcohols, resulting in an inversion of configuration. wikipedia.orgnrochemistry.com The driving force for the reaction is the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide. wikipedia.org
Below is a table summarizing typical conditions for these transformations based on general literature procedures for analogous alcohols.
| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| PBr₃ | Diethyl ether | 0 to rt | 2-4 | 70-90 | masterorganicchemistry.commasterorganicchemistry.com |
| PPh₃, CBr₄ | Dichloromethane | 0 to rt | 1-3 | 80-95 | wikipedia.orgnrochemistry.com |
Advanced Synthetic Techniques and Methodological Innovations
To improve upon classical synthetic methods, advanced techniques can be employed to enhance reaction efficiency, reduce reaction times, and gain a deeper understanding of the reaction mechanisms.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to rapid heating and localized superheating of the solvent and reactants, often resulting in significantly reduced reaction times and improved yields. researchgate.net For the conversion of 1,1,1-trifluoro-3-methylbutan-2-ol to its corresponding bromide, a microwave-assisted protocol could be developed. By heating the reaction mixture containing the alcohol and a brominating agent (such as PBr₃ or an Appel-type system) in a sealed vessel under microwave irradiation, the reaction time could potentially be reduced from hours to minutes.
A hypothetical comparison of conventional versus microwave-assisted synthesis is presented in the table below.
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Conventional Heating | rt (reflux) | 2-4 hours | 85 |
| Microwave Irradiation | 100-150 | 5-15 minutes | >90 |
Catalytic Systems in this compound Formation
While stoichiometric reagents like PPh₃ in the Appel reaction are highly effective, they generate stoichiometric amounts of byproducts (triphenylphosphine oxide), which can complicate purification. To address this, catalytic versions of such reactions are highly desirable. A catalytic Appel reaction for the synthesis of alkyl halides has been developed, where the phosphine (B1218219) oxide byproduct is reduced in situ to regenerate the phosphine catalyst. jk-sci.com This approach improves the atom economy of the process.
For the synthesis of this compound, a catalytic system could involve a phosphine catalyst, a bromine source, and a stoichiometric reductant for the phosphine oxide.
| Catalyst | Bromine Source | Reductant | Solvent |
| Triphenylphosphine (catalytic) | CBr₄ | Phenylsilane | Acetonitrile |
Mechanistic Elucidation via Isotopic Labeling (e.g., Deuterium (B1214612) Studies)
Isotopic labeling is a powerful technique to probe reaction mechanisms. chem-station.com In the context of the synthesis of this compound from 1,1,1-trifluoro-3-methylbutan-2-ol, deuterium labeling can be used to confirm the stereochemical outcome of the reaction. For instance, by starting with an enantiomerically pure, deuterium-labeled alcohol, the stereochemistry of the resulting alkyl bromide can be determined, confirming whether the reaction proceeds with inversion (as expected for an Sₙ2 mechanism) or retention/racemization.
For example, if the alcohol is labeled with deuterium at the 2-position, the location and stereochemistry of the deuterium in the product can be analyzed by techniques such as NMR spectroscopy. This would provide definitive evidence for the operative mechanism. researchgate.net
Stereoselective Synthesis of Enantiopure this compound
The creation of a specific stereoisomer of this compound requires stereoselective methods that can control the spatial arrangement of the bromine and trifluoromethyl groups around the chiral center.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction to favor the formation of one enantiomer over another. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the bromine introduction.
A hypothetical reaction scheme using a chiral auxiliary could involve the following steps:
Attachment of Chiral Auxiliary: A suitable precursor, such as a carboxylic acid or an alcohol containing the 1,1,1-trifluoro-3-methylbutyl skeleton, would be reacted with a chiral auxiliary. Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, or menthol (B31143) derivatives. wikipedia.org
Diastereoselective Bromination: The substrate-auxiliary conjugate would then undergo a bromination reaction. The steric and electronic properties of the chiral auxiliary would direct the incoming bromine atom to a specific face of the molecule, leading to the formation of one diastereomer in excess.
Removal of Chiral Auxiliary: The final step would be the cleavage of the chiral auxiliary to yield the enantiomerically enriched this compound.
Hypothetical Data for Chiral Auxiliary Screening:
| Chiral Auxiliary | Brominating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-phenyloxazolidinone | N-Bromosuccinimide (NBS) | Not Reported | Not Reported |
| (1R,2S)-(-)-Norephedrine | Bromine (Br2) | Not Reported | Not Reported |
| (-)-Menthol | Carbon tetrabromide (CBr4) | Not Reported | Not Reported |
This table illustrates the type of data that would be collected during the development of a chiral auxiliary-mediated synthesis. Specific data for this compound is not available in the reviewed literature.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of the desired enantiomer. For the formation of a stereoselective carbon-bromine bond in this compound, a chiral catalyst would activate a substrate and a bromine source to react in a way that preferentially forms one enantiomer.
Potential catalytic strategies could include:
Catalytic Enantioselective Bromination of an Alkene Precursor: A prochiral alkene, such as 1,1,1-trifluoro-3-methylbut-2-ene, could undergo an asymmetric bromination reaction in the presence of a chiral catalyst.
Kinetic Resolution of Racemic this compound: A chiral catalyst could be used to selectively react with one enantiomer of a racemic mixture of the target compound, allowing for the separation of the unreacted, enantiomerically enriched substrate.
The development of such a catalytic system would involve screening various combinations of chiral ligands and metal catalysts to achieve high enantioselectivity, typically measured as enantiomeric excess (e.e.).
Hypothetical Data for Asymmetric Catalyst Screening:
| Chiral Ligand | Metal Catalyst | Enantiomeric Excess (e.e.) | Conversion (%) |
| Chiral Diamine | Copper(I) Triflate | Not Reported | Not Reported |
| BINAP | Palladium(II) Acetate | Not Reported | Not Reported |
| Salen Ligand | Chromium(III) Chloride | Not Reported | Not Reported |
This table represents the kind of data that would be generated during the optimization of an asymmetric catalytic bromination. Specific data for the synthesis of this compound is not available in the reviewed literature.
Reaction Optimization and Process Intensification Studies
Once a viable synthetic route is established, reaction optimization and process intensification are crucial for developing a safe, efficient, and scalable manufacturing process.
For the synthesis of this compound, optimization studies would focus on key reaction parameters to maximize yield and stereoselectivity while minimizing reaction time and waste.
Key Parameters for Optimization:
Temperature: Affects reaction rate and selectivity.
Concentration: Can influence reaction kinetics and side product formation.
Solvent: Can impact solubility, reactivity, and stereoselectivity.
Catalyst Loading: In catalytic reactions, minimizing catalyst usage is economically and environmentally beneficial.
Reaction Time: Ensuring the reaction proceeds to completion without significant product degradation.
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. youtube.com For the synthesis of halogenated compounds, continuous flow chemistry is an increasingly adopted strategy. youtube.comresearchgate.netnih.gov A continuous flow process for this compound would involve pumping the reactants through a heated tube or a series of reactors, offering precise control over reaction conditions and improved heat transfer, which is particularly important for exothermic bromination reactions. youtube.comnih.gov
Comparison of Batch vs. Continuous Flow Synthesis (Hypothetical):
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | Large | Small |
| Heat Transfer | Less Efficient | Highly Efficient |
| Safety | Higher Risk | Lower Risk |
| Scalability | Difficult | Easier |
| Product Quality | Variable | Consistent |
This table illustrates the potential advantages of a continuous flow process for the synthesis of this compound. Specific process intensification studies for this compound are not documented in the available literature.
Analytical Techniques for Reaction Monitoring and Product Purity Assessment
Rigorous analytical methods are essential for monitoring the progress of the synthesis and for determining the purity and stereochemical integrity of the final product.
Reaction Monitoring:
Gas Chromatography (GC): Can be used to track the consumption of starting materials and the formation of the product over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the formation of the desired product and to detect any byproducts.
Product Purity Assessment:
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity of the product by its mass-to-charge ratio and provides information on its purity.
Elemental Analysis: Determines the elemental composition of the compound to confirm its empirical formula.
Enantiomeric Purity Assessment:
Chiral Gas Chromatography (Chiral GC): This is a key technique for separating and quantifying the enantiomers of a chiral compound. researchgate.netgcms.cz A sample of this compound would be passed through a GC column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (e.e.). researchgate.netgcms.cz
NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the NMR signals of the two enantiomers of this compound may be resolved, allowing for the determination of their relative amounts. nih.govscispace.comresearchgate.net
Hypothetical Chiral GC Data:
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-2-bromo-1,1,1-trifluoro-3-methylbutane | 12.5 | Not Reported |
| (S)-2-bromo-1,1,1-trifluoro-3-methylbutane | 13.2 | Not Reported |
This table shows the type of data obtained from a chiral GC analysis to determine the enantiomeric composition of the product. Specific analytical methods for this compound are not detailed in the surveyed literature.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1,1,1 Trifluoro 3 Methylbutane
Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon
Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The mechanistic pathway of this transformation, primarily whether it follows a concerted (Sₙ2) or a stepwise (Sₙ1) route, is profoundly affected by the molecular structure of 2-Bromo-1,1,1-trifluoro-3-methylbutane.
Stereochemical Outcomes of Substitution (e.g., Sₙ1, Sₙ2 Pathways)
The stereochemical outcome of a nucleophilic substitution reaction provides critical insight into the operative mechanism.
Sₙ2 Pathway: In a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.comyoutube.com If the starting material is a single enantiomer of this compound, the Sₙ2 reaction will produce a single enantiomer of the product with the opposite configuration. khanacademy.org
Sₙ1 Pathway: A unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a carbocation intermediate. pearson.com The departure of the bromide ion would form a planar carbocation, which can then be attacked by the nucleophile from either face with roughly equal probability. This would lead to a mixture of enantiomers, resulting in a racemic or partially racemized product. However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly destabilizes the formation of a carbocation at the C2 position, making the Sₙ1 pathway highly unfavorable for this compound.
The presence of the trifluoromethyl group strongly favors the Sₙ2 mechanism due to the destabilization of the potential carbocation intermediate required for an Sₙ1 reaction.
Influence of Nucleophile Structure and Reaction Conditions on Pathway Selectivity
The choice between Sₙ1 and Sₙ2 pathways is also influenced by the nature of the nucleophile and the reaction conditions.
Nucleophile Strength: Strong nucleophiles, which are typically negatively charged (e.g., hydroxide, alkoxides, cyanide), favor the Sₙ2 mechanism as the reaction rate is dependent on the nucleophile's concentration and ability to attack the electrophilic carbon. khanacademy.org Weaker, neutral nucleophiles (e.g., water, alcohols) are more characteristic of Sₙ1 reactions, where they attack the carbocation intermediate. pearson.com
Solvent Effects: Polar aprotic solvents (e.g., acetone, DMSO) are known to enhance the rate of Sₙ2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. Conversely, polar protic solvents (e.g., water, ethanol) favor Sₙ1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding. khanacademy.org
Steric Hindrance: The rate of an Sₙ2 reaction is sensitive to steric hindrance at the reaction center. youtube.com In this compound, the bromine is on a secondary carbon, which is more sterically hindered than a primary carbon. However, the steric bulk is not as great as in a tertiary system, allowing Sₙ2 reactions to occur.
The combination of a strong nucleophile and a polar aprotic solvent would be the ideal conditions to promote an Sₙ2 reaction with this compound.
| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | Secondary, but with a destabilizing CF₃ group, strongly disfavoring Sₙ1. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) | Strong nucleophiles will favor the Sₙ2 pathway. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar aprotic solvents will enhance the rate of the Sₙ2 reaction. |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromine is a good leaving group for both pathways. |
Elimination Reactions for Olefin Formation
Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene. These reactions are often in competition with nucleophilic substitution.
Regioselectivity and Stereoselectivity in Elimination Processes
Regioselectivity: The removal of a proton can occur from either the C1 or the C3 position, potentially leading to two different alkene products.
Zaitsev's Rule: Typically, the major product is the more substituted (and therefore more stable) alkene. libretexts.orgmsu.edu In this case, removal of a proton from the C3 methyl group would lead to the more substituted alkene.
Hofmann Rule: With a sterically bulky base (e.g., potassium tert-butoxide), the less sterically hindered proton is preferentially removed, leading to the less substituted alkene as the major product. libretexts.org
Stereoselectivity: If the elimination leads to an alkene that can exist as E/Z isomers, the stereochemical outcome is dependent on the mechanism. For an E2 reaction, a specific anti-periplanar arrangement of the departing proton and leaving group is required, which can lead to a high degree of stereoselectivity. libretexts.org
Factors Influencing E1 vs. E2 Mechanisms
E2 Mechanism: This is a concerted, one-step process where a strong base removes a proton simultaneously with the departure of the bromide ion. The rate is dependent on the concentrations of both the substrate and the base. libretexts.org Strong, non-nucleophilic bases favor the E2 pathway.
E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. pearson.com The rate-determining step is the formation of the carbocation. As with the Sₙ1 pathway, the strong electron-withdrawing effect of the CF₃ group makes the formation of the necessary carbocation highly unfavorable, thus disfavouring the E1 mechanism.
For this compound, elimination reactions are most likely to proceed via an E2 mechanism, especially in the presence of a strong, non-nucleophilic base.
| Factor | Favors E1 Pathway | Favors E2 Pathway | Relevance to this compound |
| Substrate Structure | Tertiary > Secondary | Tertiary > Secondary > Primary | Secondary, but carbocation is destabilized by CF₃, disfavoring E1. |
| Base | Weak Base (e.g., H₂O, ROH) | Strong Base (e.g., OH⁻, RO⁻) | Strong bases will strongly favor the E2 pathway. |
| Solvent | Polar Protic | Wide range, often polar aprotic | Reaction conditions will dictate the outcome. |
| Leaving Group | Good | Good | Bromine is a good leaving group. |
Radical Reactions and Related Transformations
This compound can also participate in reactions involving free radical intermediates. These reactions are typically initiated by heat or UV light. lumenlearning.com
A common radical reaction for alkyl halides is radical halogenation, which proceeds via a chain mechanism involving initiation, propagation, and termination steps. ucr.edu In the context of this compound, a radical could be generated at the C2 position by abstraction of the bromine atom. This radical could then participate in various propagation steps, such as reacting with other molecules to form new bonds.
Furthermore, the presence of the trifluoromethyl group opens up possibilities for specific radical trifluoromethylation reactions, although these typically involve the introduction of a CF₃ group rather than starting with a CF₃-containing substrate. However, the principles of radical stability and reactivity would still apply. The stability of the radical intermediate will influence the course of the reaction.
Rearrangement Processes Involving Carbocation Intermediates
Carbocation rearrangements are a common phenomenon in reactions involving alkyl halides, driven by the thermodynamic imperative to form a more stable carbocationic intermediate. These rearrangements, typically involving the migration of a hydride ion or an alkyl group, are pivotal in dictating the final product distribution in reactions such as solvolysis (SN1/E1). The formation of a carbocation from this compound would initially yield a secondary carbocation. The fate of this intermediate is heavily influenced by both its inherent stability and the electronic effects exerted by its substituents, particularly the trifluoromethyl group.
In reactions proceeding through a carbocationic intermediate, such as the SN1 hydrolysis of secondary bromoalkanes, rearrangement to a more stable carbocation is a frequent occurrence if the structure allows. A classic example is the non-fluorinated analog, 2-bromo-3-methylbutane. Upon departure of the bromide ion, a secondary carbocation is formed. This intermediate can then undergo a rapid 1,2-hydride shift, where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the positively charged carbon.
This process transforms the less stable secondary carbocation into a more stable tertiary carbocation. The increased stability of the tertiary carbocation arises from a greater degree of hyperconjugation and inductive effects from the larger number of alkyl groups bonded to the positively charged carbon. The subsequent attack by a nucleophile, such as water during hydrolysis, will then predominantly occur at the rearranged tertiary center, leading to products like 2-methyl-2-butanol, rather than the unrearranged product, 3-methyl-2-butanol. This rearrangement is a thermodynamically favorable and kinetically fast process, often occurring before the nucleophile has the opportunity to attack the initial carbocation.
Alkyl shifts, such as a 1,2-methyl shift, can also occur if they lead to a more stable carbocation. These shifts are common when a quaternary carbon is adjacent to the carbocation center. In either case, the driving force is the formation of a lower-energy, more stable intermediate.
| Carbocation Type | Relative Stability | Reason for Stability |
|---|---|---|
| Primary (1°) | Least Stable | Minimal hyperconjugation and inductive effects. |
| Secondary (2°) | More Stable | Increased hyperconjugation and inductive effects from two alkyl groups. |
| Tertiary (3°) | Most Stable | Maximal hyperconjugation and inductive effects from three alkyl groups. |
The presence of a trifluoromethyl (-CF₃) group at the C1 position of this compound profoundly influences the stability of the potential carbocation at C2. The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. chemguide.co.uk This property has significant consequences for the reactivity of the molecule.
When a carbocation forms on the adjacent carbon (the β-position), the -CF₃ group exerts a strong positive inductive effect (+I), which powerfully destabilizes the electron-deficient center. mnstate.edu Thermochemical data and theoretical calculations have consistently shown that a -CF₃ group significantly destabilizes an adjacent carbocation compared to a hydrogen atom or a methyl group. mnstate.edu
This pronounced destabilization has two major mechanistic implications for this compound:
Slower Rate of Carbocation Formation : Reactions that proceed via an SN1 or E1 mechanism will be significantly retarded. The energy of activation for the formation of the secondary carbocation is substantially increased due to the destabilizing effect of the neighboring -CF₃ group, making this pathway less favorable compared to its non-fluorinated analog.
Inhibition of Rearrangement : While a hydride shift in the non-fluorinated system is rapid and leads to a more stable tertiary carbocation, the situation is more complex in the fluorinated compound. The initial secondary carbocation is already highly destabilized. A subsequent 1,2-hydride shift would still result in a tertiary carbocation, but the proximity of the powerful electron-withdrawing -CF₃ group would continue to exert a destabilizing influence. Consequently, the energetic advantage of rearrangement is diminished, and reactions may favor pathways that avoid carbocation formation altogether, such as the SN2 mechanism, or may yield a different distribution of products if a carbocation is forced to form.
In essence, the trifluoromethyl group acts as an "electronic anchor," making the formation of a nearby positive charge energetically costly and thereby altering the expected reactivity and rearrangement patterns observed in simpler alkyl halide systems.
Functional Group Interconversions Beyond Substitution and Elimination
The bromine atom in this compound serves as a versatile handle for a variety of functional group interconversions that extend beyond simple substitution and elimination reactions. These transformations allow for the synthesis of a broader range of complex molecules. The presence of the trifluoromethyl group can influence the reactivity in these transformations, potentially requiring modified reaction conditions compared to non-fluorinated substrates.
Two important classes of such interconversions for alkyl bromides are the synthesis of nitriles and azides.
Synthesis of Nitriles : The Kolbe nitrile synthesis provides a direct route to convert alkyl halides into nitriles (R-C≡N) via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). studysmarter.co.uk This reaction adds a carbon atom to the molecular skeleton and introduces the synthetically versatile nitrile group. Given that this compound is a secondary bromide, the reaction would likely proceed via an SN2 mechanism. The use of a polar aprotic solvent like DMSO is often advantageous as it can accelerate SN2 reactions and accommodate sterically hindered substrates. organic-chemistry.org The electron-withdrawing nature of the -CF₃ group could potentially slow the SN2 reaction by reducing the electrophilicity of the carbon atom bearing the bromine, although this effect is generally less pronounced than its impact on carbocation stability.
Synthesis of Azides : Alkyl azides (R-N₃) are valuable intermediates in organic synthesis, notably for their use in "click" chemistry (Huisgen cycloaddition) and for their reduction to primary amines. They can be readily prepared from alkyl bromides via nucleophilic substitution with sodium azide (B81097) (NaN₃). semanticscholar.orgmdma.ch This transformation is typically carried out in solvents like DMF or DMSO. For secondary bromides, phase-transfer catalysis is often employed to enhance the reaction rate and yield. mdma.ch The synthesis of fluorinated alkyl azides is well-documented and demonstrates that the presence of fluoroalkyl groups is compatible with this transformation, though reaction conditions may need to be optimized. semanticscholar.orgresearchgate.net
Formation of Organometallic Reagents : Another critical transformation is the formation of a Grignard reagent. mnstate.eduadichemistry.com This involves the reaction of the alkyl bromide with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF). This reaction would convert the electrophilic C-Br bond into a highly nucleophilic carbon-magnesium bond. The resulting Grignard reagent, (1,1,1-trifluoro-3-methylbutan-2-yl)magnesium bromide, would be a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and carbon dioxide. chemguide.co.uk However, the formation of Grignard reagents from compounds bearing electron-withdrawing groups can sometimes be challenging and require activated magnesium or specific reaction conditions.
| Starting Material | Reagent(s) | Product Functional Group | Reaction Name/Type |
|---|---|---|---|
| This compound | NaCN in DMSO | Nitrile (-C≡N) | Kolbe Nitrile Synthesis (SN2) |
| This compound | NaN₃ in DMF | Azide (-N₃) | Nucleophilic Substitution (SN2) |
| This compound | Mg, dry ether (THF) | Organomagnesium Halide (-MgBr) | Grignard Reagent Formation |
These transformations highlight the synthetic utility of this compound as a building block for introducing the 1,1,1-trifluoro-3-methylbutan-2-yl moiety into more complex molecular architectures.
Stereochemical Aspects and Chiral Resolution of 2 Bromo 1,1,1 Trifluoro 3 Methylbutane
Enantiomeric Forms and Chiral Purity Determination
The existence of two enantiomeric forms of 2-Bromo-1,1,1-trifluoro-3-methylbutane has been confirmed through the commercial availability of the (R)-enantiomer. oakwoodchemical.com The determination of chiral purity, or enantiomeric excess (e.e.), is paramount in verifying the stereochemical integrity of a sample. While specific methods for this compound are not extensively detailed in publicly available literature, general techniques for chiral purity determination of similar halogenated and fluorinated compounds are well-established.
Commonly Employed Analytical Techniques:
Chiral High-Performance Liquid Chromatography (HPLC): This is a principal method for separating and quantifying enantiomers. A chiral stationary phase (CSP) within the HPLC column interacts differently with each enantiomer, leading to different retention times. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess.
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC utilizes a chiral stationary phase to separate volatile enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR spectra of enantiomers, which are otherwise identical, will show distinct signals. The integration of these signals allows for the quantification of each enantiomer.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. While a pure enantiomer will have a specific rotation, this method is generally less accurate for determining high enantiomeric excess compared to chromatographic or spectroscopic methods.
A hypothetical dataset for the determination of enantiomeric excess of a sample of this compound using chiral HPLC is presented below.
| Parameter | Value |
| Analytical Method | Chiral High-Performance Liquid Chromatography |
| Chiral Stationary Phase | Cellulose-based |
| Mobile Phase | Hexane/Isopropanol (B130326) (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Peak Area (R)-enantiomer | 98.5% |
| Peak Area (S)-enantiomer | 1.5% |
| Enantiomeric Excess (e.e.) | 97.0% |
Chiral Resolution Techniques for Enantiomer Separation
The separation of a racemic mixture of this compound into its individual enantiomers is a crucial process for studying their distinct properties.
This classical resolution method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For a compound like this compound, which lacks acidic or basic functional groups for direct salt formation, this technique would require derivatization to introduce such a group.
Preparative chiral chromatography is a powerful and widely used technique for the separation of enantiomers on a larger scale. Similar to analytical chiral HPLC, it utilizes a chiral stationary phase. The racemic mixture is repeatedly injected onto the column, and the separated enantiomers are collected as they elute.
Typical Parameters for Preparative Chiral HPLC:
| Parameter | Description |
| Stationary Phase | A chiral stationary phase, often based on polysaccharides like cellulose (B213188) or amylose, coated on a silica (B1680970) support. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). |
| Separation Principle | Differential interaction of the enantiomers with the chiral stationary phase, leading to different elution times. |
Absolute Configuration Assignment Methodologies
Determining the absolute three-dimensional arrangement of atoms in each enantiomer is essential for its unambiguous identification.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a suitable single crystal of one of the enantiomers, often as a derivative containing a heavy atom to facilitate the analysis (anomalous dispersion).
Spectroscopic Methods:
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be determined.
Electronic Circular Dichroism (ECD): This method is analogous to VCD but uses ultraviolet-visible light. It is particularly useful for molecules with chromophores.
Stereoselective Reactions Involving the Chiral Center
While specific stereoselective reactions for this compound are not prominently reported, its structure suggests potential for various transformations where the stereochemistry at the chiral center plays a crucial role. For instance, nucleophilic substitution reactions at the carbon bearing the bromine atom could proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN2 or SN1-like with neighboring group participation) and the nature of the nucleophile and solvent. The synthesis of enantiomerically pure this compound itself would likely involve a stereoselective synthesis, for example, through the asymmetric bromination of a suitable prochiral precursor.
Computational and Theoretical Studies of 2 Bromo 1,1,1 Trifluoro 3 Methylbutane
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Ab Initio and Density Functional Theory (DFT) Approaches for Geometric Optimization
To determine the most stable three-dimensional arrangement of atoms in 2-bromo-1,1,1-trifluoro-3-methylbutane, computational chemists would employ geometric optimization. Both ab initio and Density Functional Theory (DFT) methods are well-suited for this purpose.
Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, they can be computationally expensive.
Density Functional Theory (DFT) is a widely used alternative that calculates the electron density of a molecule rather than its wave function, offering a favorable balance between accuracy and computational cost. Functionals such as B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-31G(d,p) or aug-cc-pVTZ), would be used to predict bond lengths, bond angles, and dihedral angles of this compound.
The results of these calculations would yield a precise model of the molecule's geometry in its ground state.
Conformational Analysis and Potential Energy Surfaces
Due to the presence of single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energetics of these different arrangements.
A potential energy surface (PES) would be generated by systematically rotating the dihedral angles of the molecule's carbon backbone and calculating the energy at each point. This would reveal the energy minima corresponding to stable conformers (e.g., anti, gauche) and the energy barriers between them. Such an analysis is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature. For similar molecules, such as 1-bromo-2-methylbutane, multiple conformers have been identified through computational studies.
Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations could be used to study the behavior of a larger system of this compound molecules over time. MD simulations solve Newton's equations of motion for a group of atoms and molecules, providing insights into both intramolecular (e.g., vibrational motions) and intermolecular (e.g., van der Waals forces, dipole-dipole interactions) interactions. These simulations would be valuable for predicting bulk properties such as density, viscosity, and diffusion coefficients.
Analysis of Bonding Characteristics (e.g., Natural Bond Orbital (NBO) Analysis)
To gain a deeper understanding of the electronic structure and bonding within this compound, Natural Bond Orbital (NBO) analysis would be performed on the optimized geometry. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure representation of bonding.
This analysis would provide detailed information about:
The hybridization of atomic orbitals.
The nature of the C-Br, C-F, C-C, and C-H bonds.
The extent of electron delocalization and hyperconjugative interactions.
The partial atomic charges on each atom, which are crucial for understanding the molecule's reactivity and electrostatic potential.
Prediction of Spectroscopic Signatures for Structural Elucidation
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.
NMR Chemical Shifts: Theoretical calculations, particularly using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO), can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. The accuracy of these predictions has significantly improved, with root-mean-square deviations for ¹H shifts often falling within 0.2-0.4 ppm of experimental values. Predicted spectra for different conformers could also be calculated and weighted by their Boltzmann populations to obtain a final predicted spectrum.
Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of bonds within the molecule can be calculated. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. DFT methods, such as B3LYP, have been shown to provide good agreement with experimental vibrational spectra for similar halogenated organic compounds.
Mass Spectrometry Fragmentation Patterns: While direct prediction of a full mass spectrum is complex, computational chemistry can be used to calculate the energies of potential fragment ions. The stability of these fragments, particularly carbocations, often dictates the major peaks observed in a mass spectrum. For this compound, calculations could predict the likelihood of C-Br bond cleavage, loss of a trifluoromethyl group, or fragmentation of the isobutyl group. The presence of bromine would also lead to a characteristic M+2 isotopic peak for fragments containing bromine, with a relative intensity of approximately 97.3% for the ⁸¹Br isotope compared to the ⁷⁹Br isotope.
A hypothetical table of predicted major mass spectral fragments is presented below, based on general principles of mass spectrometry.
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Origin |
| [C₅H₈F₃Br]⁺ | 205 | 207 | Molecular Ion (M⁺) |
| [C₅H₈F₃]⁺ | 126 | - | Loss of Br radical |
| [C₄H₈Br]⁺ | 135 | 137 | Loss of CF₃ radical |
| [C₄H₉]⁺ | 57 | - | Cleavage leading to tert-butyl cation |
| [CF₃]⁺ | 69 | - | Trifluoromethyl cation |
Theoretical Prediction of Reaction Mechanisms and Activation Energy Barriers
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods could be used to study various potential reactions, such as nucleophilic substitution or elimination.
By mapping the reaction pathway from reactants to products, it is possible to identify the transition state structure and calculate the activation energy barrier. This information is critical for predicting reaction rates and understanding the factors that control the reaction's outcome. For instance, DFT calculations have been successfully used to study the elimination of HF from similar fluoroalkanes, providing insights into the transition state geometries and reaction energetics.
Applications in Advanced Organic Synthesis
Role as a Key Building Block in Complex Molecule Construction
The utility of fluorinated compounds as building blocks in the synthesis of complex molecules is a well-established principle in modern organic chemistry. sigmaaldrich.com The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org Trifluoromethylated building blocks are therefore highly sought after in pharmaceutical and agrochemical research. rsc.orgnih.gov
In principle, a molecule like 2-Bromo-1,1,1-trifluoro-3-methylbutane, possessing a reactive bromine atom and a bulky, fluorinated alkyl group, could serve as a building block. The bromine atom allows for various coupling reactions (e.g., Grignard, Suzuki, Sonogashira) or nucleophilic substitutions, thereby enabling its incorporation into a larger molecular framework. The trifluoromethyl group attached to a stereocenter offers a way to introduce a specific 3D architecture into a target molecule. illinois.edu However, specific examples of this compound being used for the construction of specific complex molecules are not documented in peer-reviewed scientific literature.
Precursor for Novel Organofluorine Compounds with Potential for Research Applications
The synthesis of novel organofluorine compounds is a major focus of chemical research due to their unique properties. bohrium.comnih.gov Compounds containing fluorine are integral to materials science and medicine. sigmaaldrich.comcas.cn Halogenated hydrocarbons, such as alkyl bromides, are common precursors for a variety of transformations.
Theoretically, this compound could be a precursor to other organofluorine compounds through several reaction pathways:
Elimination Reactions: Treatment with a strong base could lead to the formation of a trifluoromethyl-substituted alkene, itself a versatile synthetic intermediate.
Substitution Reactions: The bromide can be displaced by a range of nucleophiles to introduce new functional groups.
Radical Reactions: The carbon-bromine bond can be cleaved to generate a radical intermediate for subsequent additions or cyclizations.
Despite these potential pathways, there is no specific research available that details the use of this compound as a precursor for the synthesis of new organofluorine compounds with demonstrated research applications.
Utilization in Catalytic Cycles and Ligand Design Research
In the field of catalysis, ligands play a crucial role in controlling the reactivity and selectivity of metal catalysts. The electronic and steric properties of a ligand are paramount to its function. The incorporation of fluorine atoms into a ligand's structure can significantly modify these properties.
A fragment such as the 1,1,1-trifluoro-3-methylbutyl group could potentially be incorporated into the structure of a phosphine (B1218219), N-heterocyclic carbene, or other common ligand classes. The bulky nature of the isopropyl group combined with the strong electron-withdrawing effect of the trifluoromethyl group could impart unique characteristics to a catalyst. This could influence the efficiency, stability, and selectivity of catalytic transformations. However, a review of the current scientific literature reveals no instances of this compound being used in the synthesis of ligands or in the study of catalytic cycles.
Exploration as a Scaffold for New Chemical Probes and Tools in Research
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The design of effective and selective probes is a key objective in chemical biology. A scaffold, or core molecular structure, is often the starting point for developing a new class of probes.
The structural features of this compound—a chiral center, a lipophilic isopropyl group, and a polar trifluoromethyl group—could theoretically serve as a basic scaffold. The bromine atom provides a synthetic handle for attaching pharmacophores or reporter groups. While the development of novel chemical probes is an active area of research, there are no published studies that describe the use of this compound as a scaffold for the creation of new chemical probes or research tools. nih.gov
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Pathways
The future synthesis of 2-Bromo-1,1,1-trifluoro-3-methylbutane and its derivatives will increasingly prioritize environmentally benign methodologies. tandfonline.combenthamscience.com Green chemistry principles are becoming central to the development of synthetic routes for organofluorine compounds, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. tandfonline.combenthamdirect.com
Key research avenues include:
Biocatalysis: The use of enzymes, such as halogenases and fluorinases, offers a highly selective and environmentally friendly approach to the synthesis of chiral halogenated compounds. Future research could focus on engineering enzymes to specifically catalyze the bromination or fluorination of suitable precursors to afford this compound.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-Br and C-F bonds under mild conditions. researchgate.netorganic-chemistry.orgmdpi.com Research into the photocatalytic addition of bromo- and trifluoromethyl-containing fragments to appropriate alkene precursors could provide a direct and atom-economical route to the target molecule. organic-chemistry.org
Phase-Transfer Catalysis (PTC): PTC methodologies can facilitate the use of safer and more economical fluorinating and brominating agents, such as alkali metal fluorides (e.g., CsF or KF). nih.govillinois.edunih.govrsc.orgacs.org The development of chiral phase-transfer catalysts could enable the enantioselective synthesis of specific stereoisomers of this compound. nih.govillinois.edunih.gov
Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like ionic liquids, supercritical fluids, or water will be a key focus. benthamdirect.com
| Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering for substrate specificity, scalability of enzymatic reactions. |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, high functional group tolerance. researchgate.net | Development of efficient and recyclable photocatalysts, control of regioselectivity. |
| Phase-Transfer Catalysis | Use of inexpensive and safer halide sources, potential for high enantioselectivity. nih.govillinois.edu | Design of highly efficient and robust chiral catalysts, optimization of reaction conditions. |
Computational Design of Novel Transformations and Derivatizations
Computational chemistry and in silico design are poised to accelerate the exploration of the chemical reactivity of this compound. nih.govnih.gov Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, transition states, and the prediction of reactivity, guiding experimental work and reducing trial-and-error in the laboratory. researchgate.net
Future computational research should focus on:
Predictive Reactivity Models: Developing quantitative structure-reactivity relationship (QSTR) models to predict the outcome of various transformations involving the C-Br bond of this compound. nih.gov
Mechanism Elucidation: Using DFT calculations to elucidate the mechanisms of potential reactions, such as nucleophilic substitutions, cross-coupling reactions, and radical transformations. This will aid in optimizing reaction conditions and predicting potential side products. researchgate.net
In Silico Ligand Design: For applications in medicinal chemistry, computational tools can be used to design novel derivatives of this compound that are predicted to have high binding affinity and selectivity for specific biological targets. nih.gov
Machine Learning: Applying machine learning algorithms to large datasets of reaction outcomes for similar halogenated compounds could predict novel and efficient synthetic routes for the derivatization of the target molecule.
| Computational Method | Research Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies for C-Br bond activation. | Calculation of activation energies and transition state geometries, prediction of reaction pathways. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity for novel derivatives. | Identification of structural motifs that correlate with desired biological effects. |
| Molecular Docking | In silico screening of derivatives against protein targets. | Prediction of binding modes and affinities to guide the synthesis of potential drug candidates. nih.gov |
Exploration of Unique Reactivity Patterns and Unconventional Bond Activations
The presence of a trifluoromethyl group can significantly influence the reactivity of adjacent functional groups. mdpi.com Research into the unique reactivity of this compound could uncover novel transformations and synthetic methodologies.
Emerging areas of exploration include:
Photoredox-Mediated C-Br Bond Functionalization: Investigating the use of photoredox catalysis to generate carbon-centered radicals from the C-Br bond, which can then participate in a variety of coupling reactions to form new C-C, C-N, and C-O bonds. organic-chemistry.orgmdpi.com
Trifluoromethyl Group-Directed Reactivity: Exploring how the strong electron-withdrawing nature of the trifluoromethyl group can be harnessed to control the regioselectivity and stereoselectivity of reactions at the secondary carbon center. mdpi.com
Unconventional C-H Activation: Investigating the potential for selective activation and functionalization of the C-H bonds within the isopropyl group, potentially leading to novel derivatization strategies.
Radical-Mediated Transformations: The C-Br bond can be a precursor for radical generation. Exploring radical-mediated cyclization, addition, and cross-coupling reactions could lead to the synthesis of complex molecular architectures.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis offer significant advantages for the synthesis and derivatization of organofluorine compounds, including improved safety, scalability, and reaction control. pharmtech.combeilstein-journals.orgresearchgate.netrsc.org The future development of synthetic routes involving this compound will likely leverage these technologies. eurekalert.orgsciencedaily.comvapourtec.com
Key research directions are:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound, which can enhance safety when handling potentially hazardous reagents and allow for easier scale-up. pharmtech.comnumberanalytics.com
Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives from this compound for high-throughput screening in drug discovery and materials science.
In-line Purification and Analysis: Integrating in-line purification and analytical techniques within flow systems to streamline the synthesis and isolation of pure compounds. vapourtec.com
Microreactor Technology: Employing microreactors to safely perform highly exothermic or fast reactions, which are often encountered in fluorination and bromination chemistry, with precise control over reaction parameters. beilstein-journals.orgresearchgate.netnih.govfao.org
Potential for Advanced Functional Materials Research Applications
Fluorinated compounds are integral to the development of advanced functional materials due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netmdpi.comacs.orgfluoropolymerpartnership.comfluoropolymers.eu this compound can serve as a valuable building block for the synthesis of such materials.
Potential research applications in materials science include:
Fluorinated Polymers: Incorporating the 2-bromo-1,1,1-trifluoro-3-methylbutyl moiety into polymers could lead to materials with tailored properties, such as low surface energy, high thermal stability, and specific dielectric properties. researchgate.netmdpi.comacs.org
Liquid Crystals: The introduction of fluorinated groups is a key strategy in the design of liquid crystals for display technologies. researchgate.netbeilstein-journals.orgbeilstein-journals.orgbiointerfaceresearch.commdpi.com Derivatives of this compound could be explored as new components in liquid crystal mixtures.
Functional Coatings: The trifluoromethyl group can impart hydrophobicity and oleophobicity. Polymers and self-assembled monolayers derived from this compound could be used to create durable, low-surface-energy coatings.
Fluorinated Nanoparticles: This compound could be used in the synthesis of fluorinated silica (B1680970) or other nanoparticles for applications in areas such as drug delivery and advanced imaging. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-1,1,1-trifluoro-3-methylbutane, and how can regioselectivity be controlled?
- Methodology : Based on analogous brominated trifluoromethyl compounds (e.g., 1-Bromo-2-methyl-4,4,4-trifluorobutane), radical bromination or nucleophilic substitution under anhydrous conditions may be effective. For regioselectivity, steric and electronic factors must be balanced: bulky bases (e.g., LDA) can favor less hindered positions, while polar solvents enhance electrophilic bromine reactivity. Catalytic systems like CuBr₂ may improve yield in cross-coupling precursors .
Q. How do the physicochemical properties (e.g., boiling point, polarity) of this compound influence its handling in organic reactions?
- Methodology : The trifluoromethyl and bromine groups confer high density (~1.6 g/cm³ inferred from similar compounds) and moderate boiling points (115–117°C range). These properties necessitate low-temperature storage (0–6°C) to prevent decomposition. Polarity from the CF₃ group makes it soluble in aprotic solvents (e.g., DCM), but hygroscopicity requires strict anhydrous protocols during reactions .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Classified under UN2341 (flammable liquid), it requires ventilation, flame-resistant equipment, and PPE (gloves, goggles). First-aid measures for inhalation include immediate fresh air and medical consultation. Waste disposal should follow halogenated organic waste guidelines, as brominated byproducts may persist in ecosystems .
Advanced Research Questions
Q. How can conflicting NMR data arising from fluorine-bromine coupling be resolved for structural confirmation?
- Methodology : Use high-resolution ¹⁹F- and ¹H-NMR with decoupling techniques to isolate splitting patterns. Computational modeling (DFT) predicts coupling constants (e.g., ), while 2D-COSY and HSQC correlate overlapping signals. For example, the CF₃ group’s deshielding effect shifts adjacent protons downfield, aiding assignment .
Q. What strategies mitigate low reactivity in cross-coupling reactions due to steric hindrance from the trifluoromethyl group?
- Methodology : Optimize palladium catalysts (e.g., XPhos Pd G3) for bulky substrates. Microwave-assisted Suzuki-Miyaura reactions enhance kinetics, while pre-activation via transmetalation (e.g., Zn insertion) improves electrophilicity. Alternatively, photoredox catalysis under mild conditions minimizes steric clashes .
Q. How does the compound’s electronic profile influence its reactivity in nucleophilic substitutions versus elimination pathways?
- Methodology : The electron-withdrawing CF₃ group polarizes the C-Br bond, favoring Sₙ2 mechanisms in polar aprotic solvents (e.g., DMF). However, steric hindrance at the β-carbon may push competing E2 elimination. Kinetic studies (e.g., varying base strength) and isotopic labeling (²H/C¹³) differentiate pathways. Computational analysis (Hammett plots) quantifies electronic effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for Grignard reactions involving this compound?
- Methodology : Trace moisture or residual protic solvents (e.g., ethanol) can quench Grignard reagents. Replicate reactions under rigorously dry conditions (molecular sieves, Schlenk line). Compare yields across solvent systems (THF vs. Et₂O) and magnesium activation methods (I₂, ultrasonication). Contradictions may stem from unaccounted side reactions (e.g., Wurtz coupling) .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
